
1,2-Dioxepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dioxepane is an organic compound with the molecular formula C₅H₁₀O₂. It is a seven-membered ring containing two oxygen atoms. This compound is part of the dioxepane family, which includes other isomers such as 1,3-dioxepane and 1,4-dioxepane . The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dioxepane can be synthesized through several methods. One common approach involves the radical ring-opening polymerization of cyclic ketene acetals. For example, 2-methylene-1,3-dioxepane can be synthesized by radical copolymerization with N,N-dimethylacrylamide . The reaction conditions typically involve the use of radical initiators such as azobisisobutyronitrile (AIBN) or t-butyl peroxide (TBPO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves similar radical polymerization techniques. The process is optimized for large-scale production by controlling the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1,2-Dioxepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the dioxepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield peroxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
1,2-Dioxepane has several scientific research applications:
作用机制
The mechanism of action of 1,2-dioxepane involves its ability to undergo ring-opening polymerization, forming long-chain polymers. These polymers can degrade under specific conditions, such as changes in pH or temperature, making them useful for controlled drug release and other applications . The molecular targets and pathways involved in these processes are primarily related to the polymerization and degradation behavior of the compound.
相似化合物的比较
1,2-Dioxepane can be compared with its isomers, 1,3-dioxepane and 1,4-dioxepane:
1,3-Dioxepane: This isomer has a different ring structure, which affects its chemical reactivity and stability.
1,4-Dioxepane: This isomer is known for its stability and is used in applications where a more stable compound is required.
The uniqueness of this compound lies in its specific ring structure, which provides distinct chemical properties and reactivity compared to its isomers.
属性
CAS 编号 |
505-63-5 |
|---|---|
分子式 |
C5H10O2 |
分子量 |
102.13 g/mol |
IUPAC 名称 |
dioxepane |
InChI |
InChI=1S/C5H10O2/c1-2-4-6-7-5-3-1/h1-5H2 |
InChI 键 |
HGGNZMUHOHGHBJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCOOCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


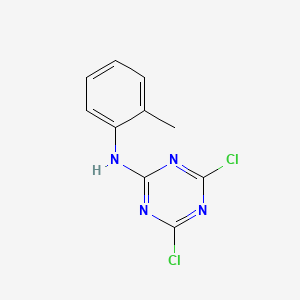
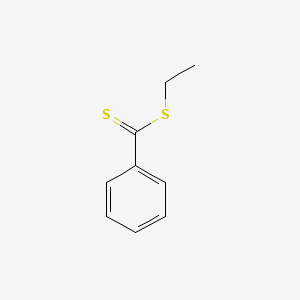
![[4-(Carbamoylamino)phenyl]arsonous acid](/img/structure/B14743353.png)
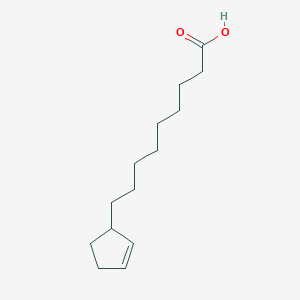
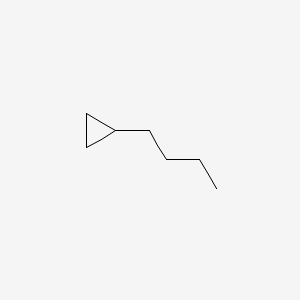
![8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione](/img/structure/B14743363.png)
![1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14743369.png)
![N'-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14743384.png)

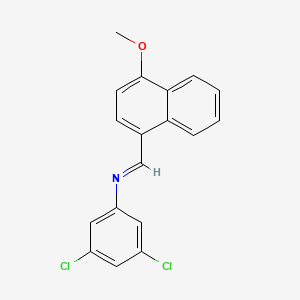



![2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14743442.png)
